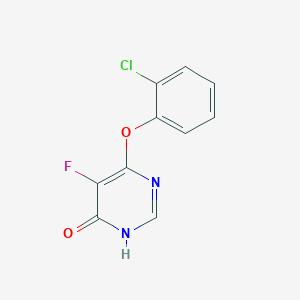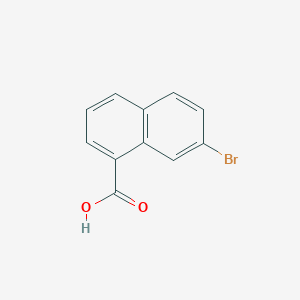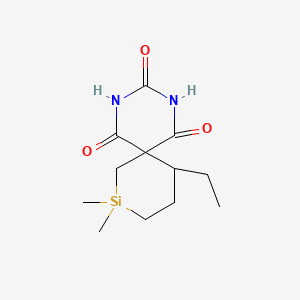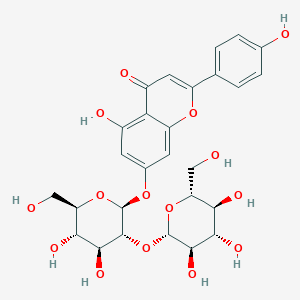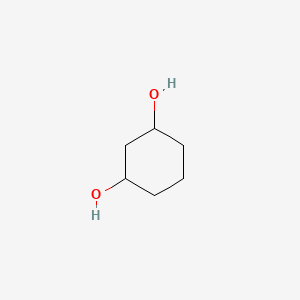
trans-1,3-Cyclohexanediol
Übersicht
Beschreibung
trans-1,3-Cyclohexanediol: is an organic compound with the molecular formula C6H12O2 . It is a stereoisomer of 1,3-cyclohexanediol, where the hydroxyl groups are positioned on opposite sides of the cyclohexane ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical processes .
Wirkmechanismus
Trans-1,3-Cyclohexanediol, also known as (1R,3R)-cyclohexane-1,3-diol, is a chemical compound with the molecular formula C6H12O2
Mode of Action
It is known that the compound can exist in different stereoisomers , which may interact differently with biological targets
Biochemical Pathways
It is possible that the compound may influence multiple pathways, given its potential to exist in different stereoisomeric forms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydroxylation of Cyclohexene: One common method involves the hydroxylation of cyclohexene using thallium (I) acetate and iodine.
Oxidation of Cyclohexane: Another method involves the oxidation of cyclohexane using oxidizing agents like potassium permanganate or osmium tetroxide, which introduces hydroxyl groups at the 1,3-positions.
Industrial Production Methods: Industrial production often involves the catalytic hydrogenation of phenol or the hydrolysis of cyclohexene oxide. These methods are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: It can be reduced to cyclohexanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products:
Oxidation: Cyclohexane-1,3-dione.
Reduction: Cyclohexanol.
Substitution: Cyclohexane-1,3-dichloride.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-1,3-Cyclohexanediol is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals .
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways involving diols .
Medicine: The compound is investigated for its potential use in drug development, particularly in the synthesis of biologically active molecules .
Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals .
Vergleich Mit ähnlichen Verbindungen
cis-1,3-Cyclohexanediol: The cis isomer has hydroxyl groups on the same side of the cyclohexane ring, leading to different physical and chemical properties.
1,2-Cyclohexanediol: This compound has hydroxyl groups at the 1,2-positions, resulting in different reactivity and applications.
1,4-Cyclohexanediol: With hydroxyl groups at the 1,4-positions, this compound exhibits unique properties compared to 1,3-cyclohexanediol.
Uniqueness: trans-1,3-Cyclohexanediol is unique due to its specific stereochemistry, which influences its reactivity and interactions in chemical reactions. Its ability to form stable intermediates and products makes it valuable in various applications .
Eigenschaften
IUPAC Name |
(1R,3R)-cyclohexane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c7-5-2-1-3-6(8)4-5/h5-8H,1-4H2/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMGYIOTPQVQJR-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




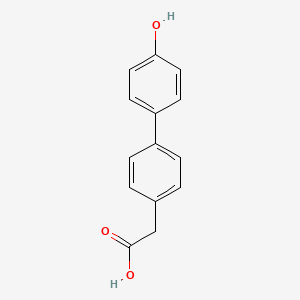
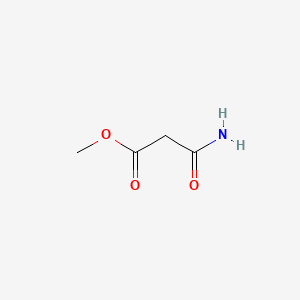
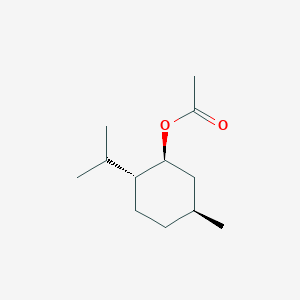
![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

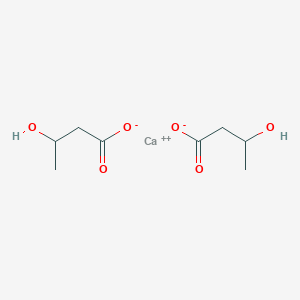
![2',7'-bis(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B3029077.png)
